molecular formula C12H23O2- B13772166 5-Methyl-2-propyloctanoate

5-Methyl-2-propyloctanoate

Cat. No.: B13772166
M. Wt: 199.31 g/mol
InChI Key: YANAHOHOEGUVSH-UHFFFAOYSA-M
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Description

5-Methyl-2-propyloctanoate is an organic compound with the molecular formula C12H24O2 It is an ester, which is a class of compounds commonly used in various industrial applications due to their pleasant odors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propyloctanoate typically involves the esterification of 5-methyl-2-propyloctanoic acid with an alcohol, such as methanol or ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-propyloctanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 5-methyl-2-propyloctanoic acid and the corresponding alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base such as sodium methoxide.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

    Transesterification: Sodium methoxide, methanol, reflux conditions.

Major Products Formed:

    Hydrolysis: 5-Methyl-2-propyloctanoic acid and the corresponding alcohol.

    Reduction: 5-Methyl-2-propyloctanol.

    Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

5-Methyl-2-propyloctanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propyloctanoate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their function. The ester group can undergo hydrolysis in vivo, releasing the corresponding acid and alcohol, which may exert biological effects through various pathways.

Comparison with Similar Compounds

    Methyl propionate: An ester with a similar structure but different chain length.

    Ethyl butanoate: Another ester used in the fragrance industry with a fruity odor.

    Isopropyl acetate: A commonly used ester in solvents and fragrances.

Uniqueness: 5-Methyl-2-propyloctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar esters like methyl propionate and ethyl butanoate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries.

Properties

Molecular Formula

C12H23O2-

Molecular Weight

199.31 g/mol

IUPAC Name

5-methyl-2-propyloctanoate

InChI

InChI=1S/C12H24O2/c1-4-6-10(3)8-9-11(7-5-2)12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14)/p-1

InChI Key

YANAHOHOEGUVSH-UHFFFAOYSA-M

Canonical SMILES

CCCC(C)CCC(CCC)C(=O)[O-]

Origin of Product

United States

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